4-Ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial
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Overview
Description
4-Ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial is a complex organic compound with the molecular formula C13H4O3. It is characterized by the presence of multiple functional groups, including ethynyl, oxopropynyl, and diynedial groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethynyl Group:
Oxopropynyl Group Addition: The oxopropynyl group is introduced via a reaction with propargyl alcohol derivatives.
Formation of the Diynedial Structure: This involves the coupling of the intermediate compounds to form the final diynedial structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial: This compound itself.
4-Ethynyl-5-(3-oxo-1-propyn-1-yl)-4-octene-2,6-diynedial: A similar compound with slight variations in the structure.
4-(3-ethoxy-3-oxoprop-1-en-1-yl)phenylboronic acid: Another compound with similar functional groups but different overall structure.
Uniqueness
This compound is unique due to its combination of ethynyl, oxopropynyl, and diynedial groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
823813-82-7 |
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Molecular Formula |
C13H4O3 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
4-ethynyl-5-(3-oxoprop-1-ynyl)oct-4-en-2,6-diynedial |
InChI |
InChI=1S/C13H4O3/c1-2-12(6-3-9-14)13(7-4-10-15)8-5-11-16/h1,9-11H |
InChI Key |
KJMQBQVJKFBFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#CC=O)C#CC=O)C#CC=O |
Origin of Product |
United States |
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